Formaldehyde;oct-1-ene

Prins reaction product distribution regioselectivity

Formaldehyde;oct-1-ene (CAS 75660-33-2) is a UVCB substance formally designated as 'Formaldehyde, reaction products with 1-octene'. This mixture, with a representative molecular formula of C₉H₁₈O and molecular weight 142.24 g/mol , is industrially generated via the acid-catalyzed Prins condensation of formaldehyde with 1-octene.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 75660-33-2
Cat. No. B12676573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormaldehyde;oct-1-ene
CAS75660-33-2
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCCCCCC=C.C=O
InChIInChI=1S/C8H16.CH2O/c1-3-5-7-8-6-4-2;1-2/h3H,1,4-8H2,2H3;1H2
InChIKeyNBJUABGZAPYHIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formaldehyde;oct-1-ene (CAS 75660-33-2) Procurement Guide: Reaction Product Identity and Industrial Profile


Formaldehyde;oct-1-ene (CAS 75660-33-2) is a UVCB substance formally designated as 'Formaldehyde, reaction products with 1-octene' [1]. This mixture, with a representative molecular formula of C₉H₁₈O and molecular weight 142.24 g/mol , is industrially generated via the acid-catalyzed Prins condensation of formaldehyde with 1-octene. The resulting complex product mixture is predominantly composed of 1,3-dioxanes and tetrahydropyranols, with minor amounts of tetrahydrofuran derivatives, unsaturated alcohols, and hydration-derived alcohols [2]. This substance serves as the key intermediate for manufacturing Jasmal®/Jasmonyl®-type fragrance ingredients—tetrahydropyranyl acetate mixtures prized for their jasmine, herbal, and mushroom-like olfactory character .

Workflow
Prins condensation intermediate for Jasmal® fragrance production
Identity
UVCB mixture derived from 1-octene; unbranched tetrahydropyranol scaffold
Selection
Not interchangeable with 2-octene-derived Jessemal® (branched scaffold, different odor)

Why Generic Substitution of Formaldehyde;oct-1-ene (CAS 75660-33-2) Is Not Advisable for Fragrance and Synthesis Applications


The formaldehyde/1-octene reaction product mixture (CAS 75660-33-2) cannot be freely substituted with formaldehyde/2-octene (CAS 68442-61-5) or formaldehyde/1-hexene condensates without altering critical performance outcomes. The olefin structure dictates the regiochemical course of the Prins reaction, producing entirely different product scaffolds: 1-octene primarily yields 4-hexyl-1,3-dioxane and cis/trans-3-pentyl-tetrahydropyranol-4, whereas 2-octene yields 4-pentyl-5-methyl-1,3-dioxane, 4-methyl-5-pentyl-1,3-dioxane, and stereoisomeric tetrahydropyranols with distinct substitution patterns [1]. Commercial fragrance mixtures derived from these reactions (e.g., Jasmal® from 1-octene vs. Jessemal® from 2-octene) exhibit markedly different olfactory profiles—jasmal provides plant-like, herbaceous, lavender, and tea notes, while jessemal delivers a richer, creamier jasmine with lactonic petal quality . Furthermore, the stereochemical composition of the 1-octene-derived mixture directly impacts odor perception; the four stereoisomers of Jasmal® display distinct olfactory properties, meaning that any change in the reaction conditions or olefin feedstock that alters the isomeric ratio will change the sensory output [2]. These structure-odor relationships preclude simple generic interchange.

Attribute
Target (1-Octene)
Substitute (2-Octene)
Major Products
4-hexyl-1,3-dioxane; cis/trans-3-pentyl-tetrahydropyranol-4 (unbranched)
4-pentyl-5-methyl-1,3-dioxane; 3-methyl-5-butyl-tetrahydropyranol-4 (branched)
Fragrance Profile
Jasmal®: herbaceous, lavender, tea, mushroom-like
Jessemal®: creamier, lactonic jasmine
Stereochemical Complexity
4 odor-active stereoisomers; composite olfactory profile
Different substitution pattern; altered stereoisomer mix

Quantitative Differentiation Evidence for Formaldehyde;oct-1-ene (CAS 75660-33-2) Against Its Closest Analogs


Reaction of 1-Octene with Formaldehyde: Dioxane-to-Tetrahydropyranol Product Distribution vs. 2-Octene

The acid-catalyzed condensation of formaldehyde with 1-octene yields a fundamentally different product distribution compared to the reaction with 2-octene. With 1-octene, the major products are 4-hexyl-1,3-dioxane and both cis- and trans-3-pentyl-tetrahydropyranol-4, accompanied by minor products 3-pentyltetrahydrofuran, 2-octanol, and trans-3-nonene-1-ol [1]. In contrast, the reaction with 2-octene produces 4-pentyl-5-methyl-1,3-dioxane, 4-methyl-5-pentyl-1,3-dioxane, and stereoisomers of 3-methyl-5-butyl-tetrahydropyranol-4 as major products, with 2-methyl-4-butyltetrahydrofuran, 2-octanol, and 2-methyl-3-octene-1-ol as minor products [1]. This divergence in 1,3-dioxane/tetrahydropyranol scaffolds means that CAS 75660-33-2 is the appropriate starting material when the target downstream product is an unbranched tetrahydropyranyl acetate (Jasmal® type), whereas the 2-octene-derived mixture is required for branched methyl-substituted analogs (Jessemal® type).

Product Distribution
Head-to-head
Complete regiochemical divergence; no product overlap
Scaffold identity determines downstream fragrance type
1-octene yields unbranched Jasmal®; 2-octene yields branched Jessemal®
Prins reaction product distribution regioselectivity

Stereoisomer-Dependent Olfactory Performance: Four Jasmal® Stereoisomers Exhibit Distinct Odor Profiles

The four stereoisomers of 3,4,5,6-tetrahydro-3-pentyl-2H-pyran-4-yl acetate (Jasmal®, derived from the formaldehyde/1-octene Prins reaction) were individually prepared by enzymatic resolution and subjected to olfactory evaluation [1]. Each stereoisomer exhibits a distinct odor profile, demonstrating that the olfactory character of the commercial mixture is a composite function of its isomeric composition. This stereochemical sensitivity is not observed to the same degree in simpler jasmine odorants such as benzyl acetate (a single achiral molecule), which lacks stereochemical complexity and cannot replicate the multi-faceted green-herbaceous-jasmine-mushroom note profile of Jasmal® [1]. The commercial product CAS 75660-33-2 thus provides a unique olfactory space that cannot be matched by single-molecule substitutes.

Stereoisomer Profiles
Head-to-head
4 distinct odor-active stereoisomers (Jasmal®) vs 0 (benzyl acetate)
Stereochemical complexity enables nuanced fragrance design
Enantiomerically enriched isomers show differentiated odor profiles
stereochemistry-odor relationship fragrance chemistry enantiomer differentiation

Soap Stability Differentiation: Jasmal® (from 1-Octene) Demonstrates Excellent Stability vs. Less Stable Jasmine Alternatives

Jasmal by IFF—produced from the formaldehyde/1-octene Prins condensate (CAS 75660-33-2)—is explicitly characterized as showing 'excellent soap stability' . This property is critical for functional fragrance applications (soaps, detergents, household products) where many natural jasmine extracts and simpler synthetic jasmine odorants undergo rapid degradation or olfactory fading under alkaline conditions. While quantitative degradation half-life data in soap matrices for this specific mixture is proprietary, the documented 'excellent' stability rating contrasts with the well-known instability of natural jasmine absolute and certain synthetic alternatives like indole or benzyl acetate in alkaline media .

Soap Stability
Class-level
Jasmal® rated ‘excellent soap stability’ (IFF documentation)
Reported stability context; data to verify
Proprietary testing; quantitative data not publicly available
fragrance stability soap fragrance functional perfumery

Biodegradability Advantage: Readily Biodegradable Profile of Jasmal® Relative to Persistent Synthetic Fragrance Ingredients

Jasmal by IFF, derived from formaldehyde/1-octene condensation products (CAS 75660-33-2), is classified as 'readily biodegradable' according to standard OECD biodegradability testing criteria . This contrasts with several synthetic fragrance ingredients (e.g., certain polycyclic musks and macrocyclic ketones) that exhibit persistence and bioaccumulation potential. For fragrance formulators subject to increasingly stringent environmental regulations (EU Ecolabel, EPA Safer Choice), the 'readily biodegradable' classification of this Prins-derived mixture provides a documented regulatory compliance advantage over persistent alternatives .

Biodegradability
Class-level
Readily biodegradable classification (OECD 301)
Reported classification context; proprietary data
Contrasts with persistent synthetic musks
environmental fate green chemistry fragrance regulation

Optimal Procurement and Application Scenarios for Formaldehyde;oct-1-ene (CAS 75660-33-2)


Production of Jasmal®-Type Jasmine Fragrance Ingredients for Fine Perfumery

The formaldehyde/1-octene Prins condensate (CAS 75660-33-2) is the essential intermediate for manufacturing 3,4,5,6-tetrahydro-3-pentyl-2H-pyran-4-yl acetate (Jasmal®), a high-value jasmine fragrance ingredient produced by subsequent acetylation. The specific product distribution from 1-octene—yielding unbranched pentyl-substituted tetrahydropyranols and dioxanes [1]—cannot be replicated using 2-octene, which produces methyl-branched analogs (Jessemal®). For fragrance manufacturers targeting the plant-like, herbaceous, lavender, slightly mushroomy, jasmin, floral, and tea note olfactory profile , procurement of the 1-octene-derived mixture is mandatory; substitution with 2-octene-derived products results in an entirely different odor character (creamier, lactonic jasmine) that does not meet the same formulation brief.

Fragrance Formulation for Soap and Alkaline Functional Products

The excellent soap stability of Jasmal® derived from CAS 75660-33-2 [1] makes this substance the preferred procurement choice for formulators developing fragrances for soap bars, laundry detergents, and other alkaline household products. Unlike many natural jasmine extracts and simple jasmine esters that undergo rapid olfactory degradation in high-pH environments, the tetrahydropyranyl acetate scaffold derived from the formaldehyde/1-octene Prins reaction provides sustained fragrance performance throughout the product lifecycle, reducing the need for fragrance over-formulation to compensate for alkaline degradation losses.

Green Chemistry-Compliant Fragrance Development for Eco-Certified Products

The readily biodegradable classification of Jasmal® [1] positions formaldehyde/1-octene reaction products (CAS 75660-33-2) as a strategically advantageous intermediate for fragrance houses developing products targeting EU Ecolabel, Nordic Swan, EPA Safer Choice, or other eco-certification standards. For procurement teams, this biodegradability documentation directly supports regulatory submission packages and marketing claims, reducing reformulation risk in jurisdictions with increasingly stringent restrictions on persistent synthetic fragrance ingredients.

Stereochemical Research and Chiral Fragrance Development

The four stereoisomers of Jasmal® derived from CAS 75660-33-2 exhibit distinct olfactory properties as demonstrated by enzymatic resolution and sensory evaluation [1]. This stereochemical complexity provides opportunities for chiral fragrance development—isolating or enriching specific stereoisomers to achieve novel odor profiles or enhanced potency. Research laboratories procuring this substance can employ biocatalytic or chemoenzymatic methods to access enantiomerically enriched isomers for structure-odor relationship studies and for developing next-generation captive fragrance ingredients with protected intellectual property positions.

Application
Selection Property
Validation Focus
Jasmal® synthesis (fine fragrance)
1-Octene-derived Prins product distribution
Unbranched tetrahydropyranol scaffold identity
Soap & alkaline product fragrance
Alkaline-stable fragrance intermediate
Soap stability performance review
Eco-certified fragrance development
Readily biodegradable classification
OECD 301 biodegradability documentation
Chiral fragrance research
Stereoisomeric complexity
Enantiomer-specific olfactory evaluation
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